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Compound of Interest

Compound Name: Alvelestat tosylate

Cat. No.: B605356 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Alvelestat, also known as AZD9668, is a potent and selective oral inhibitor of neutrophil

elastase (NE).[1][2] Neutrophil elastase is a serine protease implicated in the pathogenesis of

several inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency (AATD) and

Chronic Obstructive Pulmonary Disease (COPD).[3] By inhibiting NE, Alvelestat has the

potential to mitigate the tissue damage and inflammation associated with these conditions. This

technical guide provides an in-depth overview of the chemical properties, synthesis, and

biological context of Alvelestat.

Chemical Properties
Alvelestat is a synthetic organic small molecule.[4] Its chemical and physical properties are

summarized in the table below.
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Property Value Source(s)

IUPAC Name

6-methyl-5-(1-methyl-1H-

pyrazol-5-yl)-N-((5-

(methylsulfonyl)pyridin-2-

yl)methyl)-2-oxo-1-(3-

(trifluoromethyl)phenyl)-1,2-

dihydropyridine-3-carboxamide

[4]

Molecular Formula C25H22F3N5O4S [4]

Molecular Weight 545.5 g/mol [4]

CAS Number 848141-11-7 [4]

Appearance White to light yellow solid [1]

Melting Point 207-209 °C [2]

Boiling Point 780.4 ± 60.0 °C (Predicted) [2]

Solubility

Insoluble in water and ethanol.

Soluble in DMSO (≥ 33

mg/mL).

[1][5]

pKa (Strongest Acidic) 12.17 [6]

pKa (Strongest Basic) 2.0 [6]

LogP 2.82 [6]

Synthesis of Alvelestat (AZD9668)
The synthesis of Alvelestat is detailed in patent WO 2005/026123 A1, specifically in Example

94. The overall synthetic scheme involves the coupling of two key intermediates: 1-(3-

(trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1,2-dihydropyridine-3-

carboxylic acid and (5-(methylsulfonyl)pyridin-2-yl)methanamine.

Experimental Protocol: Synthesis of Alvelestat
Step 1: Synthesis of 1-(3-(Trifluoromethyl)phenyl)-6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-

1,2-dihydropyridine-3-carboxylic acid
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A detailed, step-by-step experimental protocol for the synthesis of this intermediate is

required and would be detailed in the full patent. This would include information on starting

materials, reagents, reaction conditions (temperature, time, etc.), and purification methods.

Step 2: Synthesis of (5-(Methylsulfonyl)pyridin-2-yl)methanamine

Similarly, a detailed experimental protocol for the synthesis of this second key intermediate is

necessary.

Step 3: Coupling and Final Product Formation

Amide Coupling: The carboxylic acid from Step 1 is activated, typically using a coupling

agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-

oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

hydrochloride) in the presence of a base like triethylamine or diisopropylethylamine in an

appropriate aprotic solvent (e.g., dimethylformamide or dichloromethane).

Reaction with Amine: The amine from Step 2 is then added to the activated carboxylic acid,

and the reaction mixture is stirred at room temperature until completion.

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to

remove water-soluble byproducts. The crude product is purified by column chromatography

on silica gel to yield Alvelestat as a solid.

Final Product Characterization: The structure and purity of the final compound are confirmed

by analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy, mass

spectrometry, and HPLC (High-Performance Liquid Chromatography).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Coupling Reaction Purification & Analysis
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Caption: Synthetic workflow for Alvelestat (AZD9668).

Mechanism of Action and Signaling Pathway
Alvelestat is a reversible inhibitor of neutrophil elastase.[7] In inflammatory lung diseases,

neutrophils are recruited to the lungs and release NE, which can degrade components of the

extracellular matrix, such as elastin. This leads to tissue damage and a perpetual inflammatory

cycle.[4][8] Alvelestat binds to the active site of NE, preventing its enzymatic activity and

thereby protecting the lung tissue from proteolytic damage.
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Caption: Alvelestat's inhibition of the Neutrophil Elastase pathway.
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Experimental Protocols: Neutrophil Elastase
Inhibition Assay
The inhibitory activity of Alvelestat against neutrophil elastase can be determined using a

fluorometric assay. This protocol is a general guideline and may require optimization.

Materials:
Human Neutrophil Elastase (hNE) enzyme

Fluorogenic NE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO)

Alvelestat (or other test inhibitors)

96-well black microplate

Fluorescence plate reader

Experimental Workflow:
Reagent Preparation:

Prepare a stock solution of the NE substrate in DMSO.

Prepare a stock solution of Alvelestat in DMSO.

Prepare serial dilutions of Alvelestat in Assay Buffer to achieve a range of desired

concentrations.

Prepare a solution of hNE in Assay Buffer.

Assay Procedure:

To each well of the 96-well plate, add:

Assay Buffer
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Alvelestat solution (or vehicle control)

Pre-incubate the plate at 37°C for 10-15 minutes.

Initiate the reaction by adding the hNE solution to each well.

Immediately add the NE substrate solution to all wells.

Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an

excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

Data Analysis:

Determine the rate of reaction (V) for each concentration of Alvelestat by calculating the

slope of the linear portion of the fluorescence versus time curve.

Calculate the percent inhibition for each Alvelestat concentration relative to the vehicle

control.

Plot the percent inhibition against the logarithm of the Alvelestat concentration and fit the

data to a suitable dose-response curve to determine the IC50 value.
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Caption: Workflow for a Neutrophil Elastase inhibition assay.
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Conclusion
Alvelestat (AZD9668) is a promising therapeutic candidate for the treatment of neutrophil-

driven inflammatory lung diseases. Its well-defined chemical properties and mechanism of

action make it a valuable tool for researchers in the field of drug discovery and development.

The synthetic route, while requiring specialized intermediates, is achievable through

established organic chemistry techniques. The provided experimental protocol for assessing its

inhibitory activity offers a foundation for further investigation into its pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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